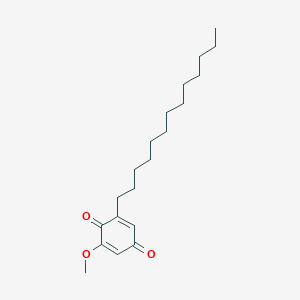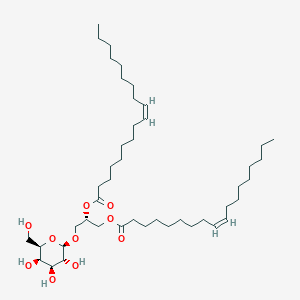
1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol is a 1,2-diacyl-3-beta-D-galactosyl-sn-glycerol in which the groups at the 1- and 2-positions are both oleoyl. It is a 1,2-diacyl-3-beta-D-galactosyl-sn-glycerol and a 1,2-dioleoyl-3-beta-D-galactosylglycerol.
Applications De Recherche Scientifique
Antiviral Properties
1,2-Dioleoyl-3-beta-D-galactosyl-sn-glycerol has been studied for its potential antiviral properties. Synthesized monoglycosyl diglycerides, similar in structure to 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol, showed inhibitory effects on herpes simplex virus types 1 and 2. The structure-activity relationship studies indicated that the fatty acyl moieties significantly influence the inhibitory action, with higher activity observed as the acyl groups became more olefinic. Moreover, the sugar moiety played a crucial role in the anti-HSV action, but the type of sugar (glucose or galactose) did not significantly affect the activity (Janwitayanuchit et al., 2003).
Metabolic Influence
The compound's metabolic influence has been explored, particularly its impact on chylomicron metabolism. A study involving a series of 1,2-dioleoyl-3-(saturated)acyl-sn-glycerols, where the fatty acid esterified at the 3-position varied from 14 to 24 carbons, revealed that chylomicrons obtained after feeding triacylglycerols with all sn-3 fatty acid of chain length greater than 20 carbons were under-represented, possibly due to poorer digestion by lipases, or poorer absorption by the intestine (Redgrave et al., 1988).
Phase Behavior
The phase behavior of glycolipids structurally related to 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol has been a subject of research. Studies have shown that these glycolipids exhibit unique phase sequences, metastable behavior, transition temperatures, and enthalpies, influenced by the stereochemistry of their glycerol backbone and the nature of their acyl chains (Kuttenreich et al., 1993).
Antioxidant Potential
Research on novel conjugates of 1,3-diacylglycerol and lipoic acid, which are structurally related to 1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol, revealed that these hybrid molecules possess potentially synergistic and/or additive effects against obesity, overweight, and related metabolic syndromes. These conjugates demonstrated high in vitro free radical scavenging capacity, highlighting their antioxidant potential (Madawala et al., 2011).
Propriétés
Nom du produit |
1,2-dioleoyl-3-beta-D-galactosyl-sn-glycerol |
|---|---|
Formule moléculaire |
C45H82O10 |
Poids moléculaire |
783.1 g/mol |
Nom IUPAC |
[(2S)-2-[(Z)-octadec-9-enoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H82O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39,42-46,49-51H,3-16,21-37H2,1-2H3/b19-17-,20-18-/t38-,39-,42+,43+,44-,45-/m1/s1 |
Clé InChI |
FYKCSQSTKDUTFT-KMILUJHCSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-12-(2-hydroxyethoxymethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247132.png)
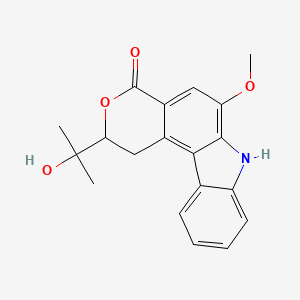
![3-O-[alpha-L-arabinopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl oleanolic acid](/img/structure/B1247134.png)
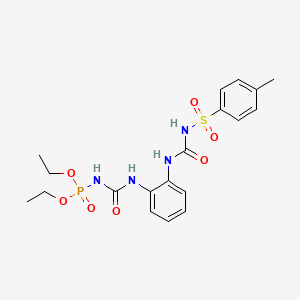

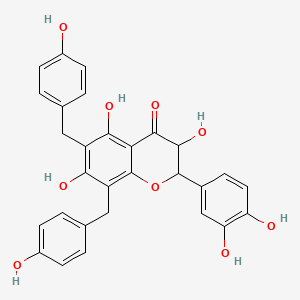
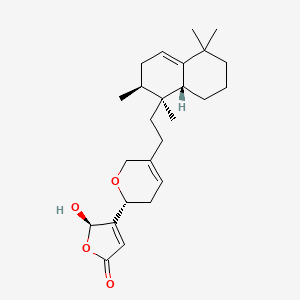

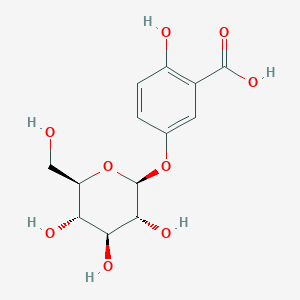

![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247148.png)
